2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2S/c13-10-3-1-2-4-11(10)20(18,19)16-9-7-14-12-5-6-15-17(12)8-9/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNVKMICZKIPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
[1,2,4]Triazolo[1,5-a]pyrimidine Sulfonamides
Compounds like 2-fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8e) differ in their heterocyclic core (triazolo vs. pyrazolo). Key contrasts include:
- Synthetic Routes : 8e is synthesized via nucleophilic substitution using DMSO and lutidine in acetonitrile at 45°C, contrasting with the reflux-based methods for pyrazolo analogs .
Fluorine Substitution Patterns
The position of fluorine in sulfonamide derivatives significantly impacts bioactivity. For example, 3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide () contains a meta-fluoro substituent, whereas the target compound has para-fluoro. The para configuration may improve steric alignment with target proteins, such as kinases or antimicrobial targets, compared to meta-substituted analogs .
Biological Activity
2-Fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships (SAR).
The compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA). Inhibition of these kinases is critical in regulating cell cycle progression and promoting apoptosis in cancer cells. The dual inhibition mechanism allows for a broader therapeutic approach against various cancer types.
In Vitro Studies
A series of studies have evaluated the biological activity of this compound against various cancer cell lines.
-
Antiproliferative Activity :
- The compound exhibited potent antiproliferative effects across several human cancer cell lines, including leukemia and solid tumors. For instance, it showed significant growth inhibition percentages (GI%) against cell lines such as CCRF-CEM (83.85% GI) and various lung carcinoma lines (HOP-92: 71.8% GI, NCI-H460: 66.12% GI) .
- IC50 Values :
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of a fluorine atom significantly enhances the binding affinity to target kinases.
- Pyrazolo[1,5-a]pyrimidine Core : This core structure is essential for activity against CDK2 and TRKA due to its ability to mimic ATP binding .
Case Study 1: Dual Inhibition
In a study focusing on dual inhibition potential, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and screened against CDK2 and TRKA. The results indicated that compounds with modifications at specific positions exhibited enhanced inhibitory activity .
| Compound | IC50 (CDK2) | IC50 (TRKA) | Growth Inhibition (%) |
|---|---|---|---|
| 6t | 0.09 µM | 0.45 µM | 43.9 |
| 6s | 0.23 µM | 0.45 µM | 66.02 |
Case Study 2: Broad-Spectrum Anticancer Activity
Another investigation evaluated the compound's efficacy across a panel of 60 cancer cell lines from different origins (e.g., breast, lung, kidney). The findings highlighted its broad-spectrum anticancer activity with notable GI% against renal carcinoma cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
